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Compound of Interest

Compound Name: 1-Methyl-4(1H)-pyridinone

CAS No.: 695-19-2

Cat. No.: B139705

Get Quote

This guide provides a detailed spectroscopic analysis of 1-Methyl-4(1H)-pyridinone (CAS No:

695-19-2), a key heterocyclic compound with applications in medicinal chemistry and materials

science. Understanding the spectral signature of this molecule is fundamental for its

identification, purity assessment, and the study of its chemical behavior. This document will

delve into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)

data of 1-Methyl-4(1H)-pyridinone, offering insights into the structural features that govern its

spectroscopic properties.

Introduction
1-Methyl-4(1H)-pyridinone, with the molecular formula C₆H₇NO and a molecular weight of

109.13 g/mol , is a pyridinone derivative with a methyl group on the nitrogen atom.[1][2][3] Its

structure features a conjugated system with a carbonyl group, which significantly influences its

electronic and, consequently, its spectroscopic characteristics. Accurate interpretation of its

NMR, IR, and Mass spectra is crucial for researchers in the fields of drug development and

organic synthesis.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule. For 1-Methyl-4(1H)-pyridinone, both ¹H and ¹³C NMR provide valuable information

about the electronic environment of each atom.

Experimental Protocol: NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of 1-Methyl-4(1H)-pyridinone in 0.5-

0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃ or Dimethyl Sulfoxide-d₆, DMSO-

d₆).

Instrumentation: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.

¹H NMR Acquisition:

Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).

Use a pulse angle of 30-45 degrees.

Set the relaxation delay to 1-2 seconds.

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition:

Use a proton-decoupled pulse sequence.

Set the spectral width to cover the expected range (e.g., 0-200 ppm).

A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans may be

necessary due to the lower natural abundance of ¹³C.

Data Processing: Process the raw data by applying Fourier transformation, phase correction,

and baseline correction. Reference the spectra to the residual solvent peak or an internal

standard (e.g., Tetramethylsilane, TMS).

¹H NMR Spectral Analysis
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The ¹H NMR spectrum of 1-Methyl-4(1H)-pyridinone is expected to show three distinct signals

corresponding to the methyl protons and the two types of vinyl protons on the pyridinone ring.

Table 1: Predicted ¹H NMR Data for 1-Methyl-4(1H)-pyridinone

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~3.5 Singlet 3H N-CH₃

~6.2 Doublet 2H H-3, H-5

~7.5 Doublet 2H H-2, H-6

N-CH₃ Protons (δ ~3.5 ppm): The methyl group attached to the nitrogen atom is expected to

appear as a singlet in the upfield region of the spectrum. Its chemical shift is influenced by

the electron-withdrawing nature of the pyridinone ring.

H-3 and H-5 Protons (δ ~6.2 ppm): These protons are equivalent due to the symmetry of the

molecule. They are adjacent to the carbonyl group and are expected to resonate as a

doublet due to coupling with the H-2 and H-6 protons.

H-2 and H-6 Protons (δ ~7.5 ppm): These protons are also equivalent and are adjacent to

the nitrogen atom. They will appear as a doublet due to coupling with the H-3 and H-5

protons. The downfield shift is attributed to the deshielding effect of the electronegative

nitrogen and the ring current.

¹³C NMR Spectral Analysis
The proton-decoupled ¹³C NMR spectrum of 1-Methyl-4(1H)-pyridinone will exhibit four

signals, corresponding to the four unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Data for 1-Methyl-4(1H)-pyridinone
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Chemical Shift (δ, ppm) Assignment

~40 N-CH₃

~115 C-3, C-5

~140 C-2, C-6

~175 C-4 (C=O)

N-CH₃ Carbon (δ ~40 ppm): The methyl carbon appears in the aliphatic region of the

spectrum.

C-3 and C-5 Carbons (δ ~115 ppm): These equivalent carbons are part of the C=C double

bond and are influenced by the adjacent carbonyl group.

C-2 and C-6 Carbons (δ ~140 ppm): These equivalent carbons are adjacent to the nitrogen

atom and are significantly deshielded.

C-4 Carbonyl Carbon (δ ~175 ppm): The carbonyl carbon shows the most downfield

chemical shift, which is characteristic of carbons in a conjugated ketone environment.[4]

Caption: Experimental workflow for IR spectroscopy.

Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It

is used to determine the molecular weight of a compound and to deduce its structure from

fragmentation patterns.

Experimental Protocol: Mass Spectrometry
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,

typically via direct infusion or after separation by gas chromatography (GC-MS).

Ionization: Ionize the sample using a suitable method, such as Electron Ionization (EI) or

Electrospray Ionization (ESI).
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Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass

analyzer (e.g., quadrupole, time-of-flight).

Detection: Detect the ions to generate a mass spectrum.

Mass Spectral Analysis
The mass spectrum of 1-Methyl-4(1H)-pyridinone will provide the molecular weight and

information about the stability of the molecule and its fragments.

Table 4: Predicted Mass Spectrometry Data for 1-Methyl-4(1H)-pyridinone

m/z Interpretation

109 Molecular Ion [M]⁺•

81 [M - CO]⁺•

80 [M - CHO]⁺

67 [M - C₂H₂O]⁺•

Molecular Ion (m/z 109): The peak corresponding to the molecular weight of the compound is

expected to be observed, confirming the molecular formula C₆H₇NO. [2]* Fragmentation

Pattern: The fragmentation of 1-Methyl-4(1H)-pyridinone is likely to involve the loss of

small, stable neutral molecules.

Loss of CO (m/z 81): A common fragmentation pathway for cyclic ketones is the loss of a

carbon monoxide molecule, leading to a fragment with a mass-to-charge ratio of 81.

Loss of CHO (m/z 80): Loss of a formyl radical is another plausible fragmentation.

Further Fragmentation: The initial fragments can undergo further fragmentation, leading to

smaller ions.
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Caption: Plausible fragmentation pathways for 1-Methyl-4(1H)-pyridinone in Mass

Spectrometry.

Conclusion
The spectroscopic data of 1-Methyl-4(1H)-pyridinone provides a comprehensive picture of its

molecular structure. ¹H and ¹³C NMR spectroscopy confirm the carbon-hydrogen framework

and the electronic environment of each atom. IR spectroscopy identifies the key functional

groups, particularly the conjugated carbonyl system. Mass spectrometry confirms the molecular

weight and offers insights into the molecule's stability and fragmentation behavior. Together,

these techniques provide a robust analytical toolkit for the characterization of this important

heterocyclic compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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Phone: (601) 213-4426
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Contact our Ph.D. Support Team for a compatibility check
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